Cyclopentane

Catalog No.
S567263
CAS No.
287-92-3
M.F
C5H10
M. Wt
70.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentane

CAS Number

287-92-3

Product Name

Cyclopentane

IUPAC Name

cyclopentane

Molecular Formula

C5H10

Molecular Weight

70.13 g/mol

InChI

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2

InChI Key

RGSFGYAAUTVSQA-UHFFFAOYSA-N

SMILES

C1CCCC1

Solubility

Insoluble (NIOSH, 2016)
0.00 M
In water, 156 ppm at 25 °C
Miscible with other hydrocarbon solvents, alcohol, ether
Miscible with ethanol, ethyl ether, acetone, benzene, petroleum ether, carbon tetrachloride
Solubility in water: none
Insoluble

Synonyms

Cyclopentadienes, Cyclopentane, Cyclopentanes, Cyclopentenes

Canonical SMILES

C1CCCC1

Cyclopentane in Synthetic Organic Chemistry

Cyclopentane's unique five-membered carbon ring structure makes it a valuable building block for various organic molecules in scientific research. Researchers utilize cyclopentane as a starting material for the synthesis of complex organic compounds with diverse applications in medicinal chemistry, materials science, and catalysis [].

  • Targeted Drug Delivery: Scientists can introduce functional groups onto the cyclopentane ring, creating precursors for novel drug molecules. These functionalized cyclopentanes can be further elaborated to target specific biological processes or enhance drug delivery properties [].
  • Natural Product Analogues: Many natural products with potential therapeutic applications possess cyclopentane rings within their structures. By synthesizing cyclopentane-based analogues of these natural products, researchers can gain insights into their biological activity and potentially develop new drugs with improved efficacy or safety profiles [].

Cyclopentane in Materials Research

The specific properties of cyclopentane, including its low boiling point and good thermal stability, make it a useful material for scientific research in various fields.

  • Polymeric Materials: Cyclopentane can be incorporated into the synthesis of novel polymers with desirable properties like enhanced thermal resistance or biodegradability. Research explores using cyclopentane as a co-monomer for the production of functional polymers for applications in electronics, coatings, and drug delivery systems [].
  • Nanoporous Materials: Scientists utilize cyclopentane as a solvent or template for the preparation of nanoporous materials. These materials possess a network of pores on a nanoscale level, making them valuable for applications in catalysis, gas storage, and separation technologies [].

Cyclopentane in Chemical Biology

Due to its resemblance to certain biological molecules, cyclopentane finds applications in chemical biology research.

  • Protein-Ligand Interactions: Cyclopentane-based molecules can be used to mimic the natural ligands (binding molecules) of proteins. By studying the interaction between these cyclopentane probes and proteins, researchers can gain insights into protein function and develop new drugs that target specific protein-protein interactions [].
  • Enzyme Engineering: Cyclopentane derivatives can be employed as substrates or inhibitors for enzymes, allowing scientists to study enzyme mechanisms and develop new strategies for enzyme inhibition in disease treatment [].

Cyclopentane is a highly flammable, alicyclic (ring-shaped) hydrocarbon with the chemical formula C₅H₁₀ and CAS number 287-92-3 []. It exists as a colorless liquid with a gasoline-like odor []. First isolated in 1893, it is the simplest cycloalkane (alkane with a carbon ring) containing a five-membered carbon ring []. It is found naturally in crude oil in trace amounts, but commercially produced through the cracking of cyclohexane at high temperatures and pressure []. Cyclopentane plays a vital role in various scientific fields, particularly as a refrigerant and a building block for more complex molecules.


Molecular Structure Analysis

Cyclopentane's key feature is its pentagonal ring structure. Each of the five carbon atoms is sp³ hybridized and bonded to two hydrogen atoms, one above and one below the plane of the ring, resulting in a slightly puckered conformation for stability []. This structure makes cyclopentane different from its linear alkane counterparts, influencing its physical and chemical properties. The lack of strain in the five-membered ring, compared to smaller or larger rings, allows cyclopentane to participate in various chemical reactions while maintaining its structural integrity.


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, the primary industrial method for cyclopentane production is the cracking of cyclohexane in the presence of a catalyst like alumina at high temperatures (around 500°C) and pressure (around 30 atm). This reaction can be represented by the following equation:

C₆H₁₂ (cyclohexane) → C₅H₁₀ (cyclopentane) + CH₃ (methane)

Other Reactions:

Cyclopentane can undergo various reactions due to its reactive C-H bonds. Here are some notable examples:

  • Halogenation: Cyclopentane reacts with halogens (Cl₂, Br₂) in the presence of light or a catalyst to form halocyclopentanes (e.g., chlorocyclopentane).
  • Hydrogenation: Under specific conditions, cyclopentane can be hydrogenated (addition of hydrogen) to form cyclopentane. This reaction is helpful in purifying cyclopentane or converting it to its saturated counterpart.
  • Diels-Alder Reaction: Cyclopentadiene, a derivative of cyclopentane, is a crucial dienophile in the Diels-Alder reaction, a fundamental cycloaddition reaction used to synthesize complex organic molecules.

Physical And Chemical Properties Analysis

  • Melting Point: -94 °C []
  • Boiling Point: 49.2 °C []
  • Density: 751 kg/m³ []
  • Solubility: Insoluble in water, miscible with most organic solvents []
  • Stability: Relatively stable under ambient conditions, but highly flammable with a flash point of -37 °C [].
  • Autoignition Temperature: 320 °C []

Mechanism of Action (not applicable)

Cyclopentane primarily functions as a reactant or building block in various chemical reactions. It doesn't exhibit a specific mechanism of action in biological systems.

Cyclopentane poses several safety concerns:

  • Flammability: It is highly flammable and can readily form explosive vapor-air mixtures. Proper ventilation and handling procedures are crucial to prevent fires and explosions [].
  • Inhalation Hazards: Inhalation of cyclopentane vapors can cause respiratory depression, dizziness, and headaches. Exposure limits set by occupational safety organizations (e.g., OSHA) should be strictly followed.
  • Environmental Impact: While not as detrimental as ozone-depleting chlorofluorocarbons (CFCs), cyclopentane contributes to greenhouse gas emissions if released into the atmosphere.

Physical Description

Cyclopentane appears as a clear colorless liquid with a petroleum-like odor. Flash point of -35°F. Less dense than water and insoluble in water. Vapors are heavier than air.
Liquid; OtherSolid
COLOURLESS LIQUID WITH MILD ODOUR.
Colorless liquid with a mild, sweet odor.

Color/Form

Colorless liquid

XLogP3

3

Boiling Point

120.7 °F at 760 mm Hg (USCG, 1999)
49.3 °C
49.2 °C
49 °C
121°F

Flash Point

less than 20 °F (USCG, 1999)
-20 °C (-4 °F) (Closed cup)
<20 °F (<-7 °C) (Closed cup)
-37 °C c.c.
<20°F
-35°F

Vapor Density

2.42 (Air = 1)
Relative vapor density (air = 1): 2.4

Density

0.74 at 68 °F (USCG, 1999)
0.7457 g/cu cm at 20 °C
Relative density (water = 1): 0.8 (20 °C)
0.75

LogP

3.0 (LogP)
log Kow = 3.00
3.0

Odor

Mild, sweet odo

Melting Point

-137 °F (USCG, 1999)
-93.8 °C
-93.4 °C
-94 °C
-137°F

UNII

T86PB90RNU

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Cyclopentane is a colorless liquid with a sweet, mild odor. Cyclopentane is flammable. It exists as a vapor and is moderately soluble in water. USE: Cyclopentane is used as a solvent and also to make other chemicals, including pharmaceuticals. It is present in gasoline. Cyclopentane is present in some home building supplies. EXPOSURE: Cyclopentane is a widely occurring atmospheric pollutant. People will be exposed to cyclopentane by breathing in air. It is present in automobile exhaust. Inhalation exposure may occur when using gasoline. Cyclopentane is present in tobacco smoke. When cyclopentane is released to the environment, it will be broken down in air. It will move through soil and is slightly soluble in water. It will volatilize from water and soil. Cyclopentane is not biodegraded by microorganisms in soil or water. It will build up in aquatic organisms. RISK: Information on the effects of long-term or repeated exposure to cyclopentane is limited. Damage to nerves in several tissues developed in shoe industry workers using glue solvents containing cyclopentane (up to 18%), n-hexane, and other chemicals. Prolonged skin contact to commercial solvents containing cyclopentane and other chemicals caused a painful burning sensation and blistering. Excitement, loss of equilibrium, stupor, coma, and rarely, respiratory failure were observed in laboratory animals breathing in high concentrations of cyclopentane for short time periods. The potential for cyclopentane to cause cancer or birth defects or reproductive effects has not been examined in laboratory animals. The potential for cyclopentane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Mechanism of Action

The effects of the n-alkanes propane to hexane, cyclopropane, cyclopentane and cyclohexane and carbon tetrachloride on the ionic currents and electrical capacity of the squid giant axon membrane have been examined. Both the peak inward and steady-state outward currents were reduced reversibly by each substance, though propane at 1 atm had very little effect. The membrane capacity at 100 kHz was reduced by all substances except propane at 1 atm. ...

Vapor Pressure

400 mm Hg at 88 °F (NIOSH, 2016)
317.83 mmHg
317.8 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 45
400 mmHg at 88°F
(88°F): 400 mmHg

Pictograms

Flammable

Flammable

Other CAS

287-92-3
68476-56-2

Wikipedia

Cyclopentane

Biological Half Life

50.00 Days

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Prepared by cracking cyclohexane in presence of alumina at high temperatures and pressure.

General Manufacturing Information

Construction
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Polymer manufacturing
Cyclopentane: ACTIVE
Hydrocarbons, cyclic C5 and C6: ACTIVE

Analytic Laboratory Methods

A modified variant of the purge-and-trap gas chromatographic analysis of volatile organic carbon compounds in water was designed. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/L per component. The recoveries of cyclopentane from water at 30 and 60 C were 73 and 95%, respectively.
NIOSH Method 1500. Analyte: /Hydrocarbons with boiling points between 26 $ 126 °C/ Matrix: Air. Procedure: Gas chromatography, flame ionization detection. For cyclohexane this method has an estimated detection limit of 0.001 to 0.01 mg sample. The overall precision/RSD is 0.06 over the range of 1.3 to 5.3 mg. Applicability: This method is intended for determining the OSHA-regulated hydrocarbons included within the boiling point range of n-pentane through n-octane. It may be used for simultaneous measurements, however, interactions between analytes may reduce breakthrough volumes and change desorption efficiencies. Interferences: At high humidity, breakthrough volumes may be reduced by as much as 50%. Other volatile organic solvents, eg alcohols, ethers, ketones, and halogenated hydrocarbons, are likely interferences.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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